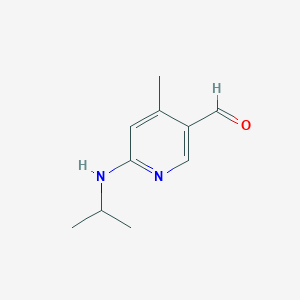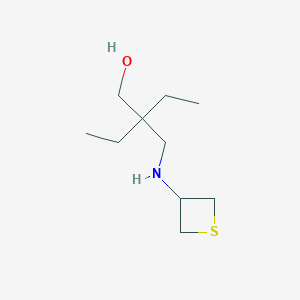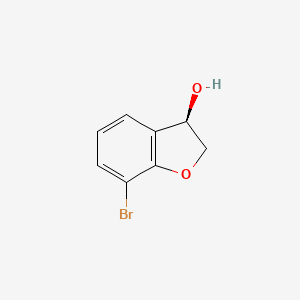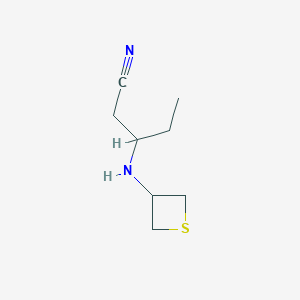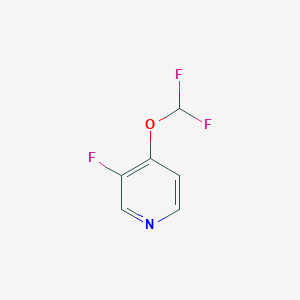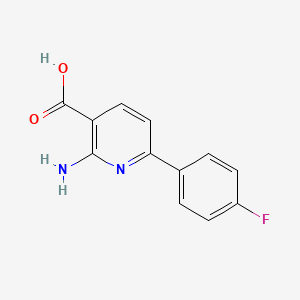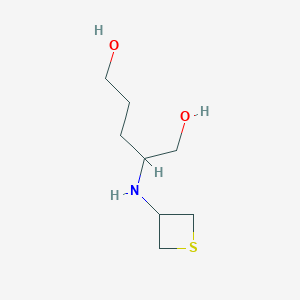
2-(Thietan-3-ylamino)pentane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thietan-3-ylamino)pentane-1,5-diol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, an amino group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)pentane-1,5-diol typically involves the reaction of thietane derivatives with appropriate amines and diols. One common method involves the nucleophilic substitution of a thietane ring with an amino group, followed by the introduction of hydroxyl groups through hydrolysis or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-(Thietan-3-ylamino)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Thietan-3-ylamino)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Thietan-3-ylamino)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
類似化合物との比較
2-(Thietan-3-ylamino)pentane-1,5-diol can be compared with other similar compounds, such as:
- 2-(Thietan-3-ylamino)ethanol
- 2-(Thietan-3-ylamino)butane-1,4-diol
- 2-(Thietan-3-ylamino)hexane-1,6-diol
These compounds share the thietane ring and amino group but differ in the length and substitution of the carbon chain. The unique combination of functional groups in this compound provides distinct chemical and biological properties that make it valuable for specific applications.
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
2-(thietan-3-ylamino)pentane-1,5-diol |
InChI |
InChI=1S/C8H17NO2S/c10-3-1-2-7(4-11)9-8-5-12-6-8/h7-11H,1-6H2 |
InChIキー |
NYIPSFWXYXIHCH-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)NC(CCCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


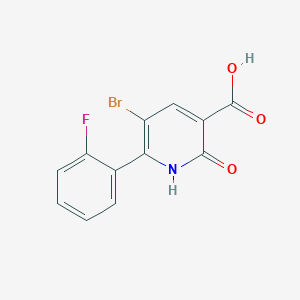

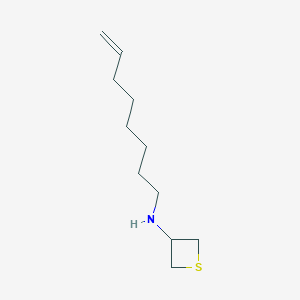

![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
